2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound featuring multiple functional groups, including triazole, thiazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling through sulfanyl linkages. Common reagents used in these reactions include benzyl chloride, ethyl hydrazine, and thioacetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound
Scientific Research Applications
2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is studied for potential use as an antimicrobial or anticancer agent.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Sodium picosulfate: A compound with sulfanyl groups but different overall structure and applications.
Methyl benzoate: A compound with a benzyl group but different functional groups and properties.
Uniqueness
2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of triazole, thiazole, and sulfanyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23N5OS3 |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H23N5OS3/c1-2-28-20(15-30-13-17-9-5-3-6-10-17)26-27-23(28)32-16-21(29)25-22-24-19(14-31-22)18-11-7-4-8-12-18/h3-12,14H,2,13,15-16H2,1H3,(H,24,25,29) |
InChI Key |
FULFBTSIILEFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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